molecular formula C17H27NO3S B11169105 2-(benzylsulfonyl)-N-(2-ethylhexyl)acetamide

2-(benzylsulfonyl)-N-(2-ethylhexyl)acetamide

Cat. No.: B11169105
M. Wt: 325.5 g/mol
InChI Key: BGYPPOBKBFFJEH-UHFFFAOYSA-N
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Description

2-(benzylsulfonyl)-N-(2-ethylhexyl)acetamide is an organic compound with a complex structure that includes a benzylsulfonyl group and an ethylhexyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfonyl)-N-(2-ethylhexyl)acetamide typically involves the reaction of benzylsulfonyl chloride with N-(2-ethylhexyl)acetamide in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{Benzylsulfonyl chloride} + \text{N-(2-ethylhexyl)acetamide} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and quality control to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfonyl)-N-(2-ethylhexyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form sulfide derivatives.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

2-(benzylsulfonyl)-N-(2-ethylhexyl)acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(benzylsulfonyl)-N-(2-ethylhexyl)acetamide involves its interaction with specific molecular targets and pathways. The benzylsulfonyl group can interact with various enzymes and proteins, potentially inhibiting their activity. The ethylhexyl acetamide moiety may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    2-ethylhexyl sulfate: An anionic surfactant used in various industrial applications.

    2-ethylhexyl mercaptoacetate: Used as an intermediate in the manufacture of bulk chemicals and fine chemicals.

    Bis(2-ethylhexyl) amine: Used in organic synthesis and as a reagent in various chemical reactions.

Uniqueness

2-(benzylsulfonyl)-N-(2-ethylhexyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H27NO3S

Molecular Weight

325.5 g/mol

IUPAC Name

2-benzylsulfonyl-N-(2-ethylhexyl)acetamide

InChI

InChI=1S/C17H27NO3S/c1-3-5-9-15(4-2)12-18-17(19)14-22(20,21)13-16-10-7-6-8-11-16/h6-8,10-11,15H,3-5,9,12-14H2,1-2H3,(H,18,19)

InChI Key

BGYPPOBKBFFJEH-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CNC(=O)CS(=O)(=O)CC1=CC=CC=C1

Origin of Product

United States

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